2-(quinoxalin-2-ylsulfanyl)phenol
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Overview
Description
2-(quinoxalin-2-ylsulfanyl)phenol is a chemical compound with the molecular formula C14H10N2OS. It is characterized by the presence of a quinoxaline ring attached to a phenol group through a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinoxalin-2-ylsulfanyl)phenol typically involves the reaction of quinoxaline derivatives with phenol derivatives under specific conditions. One common method involves the use of 2-chloroquinoxaline and thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
2-(quinoxalin-2-ylsulfanyl)phenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(quinoxalin-2-ylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It can be used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(quinoxalin-2-ylsulfanyl)phenol involves its interaction with molecular targets such as enzymes. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure without the phenol and sulfanyl groups.
2-(quinoxalin-2-ylthio)phenol: Similar structure but with a thioether linkage instead of a sulfanyl group.
Phenylquinoxaline: Lacks the sulfanyl and phenol groups.
Uniqueness
2-(quinoxalin-2-ylsulfanyl)phenol is unique due to the presence of both a quinoxaline ring and a phenol group connected by a sulfanyl linkage. This unique structure imparts specific chemical and biological properties that are not found in simpler quinoxaline derivatives .
Properties
CAS No. |
1457262-97-3 |
---|---|
Molecular Formula |
C14H10N2OS |
Molecular Weight |
254.3 |
Purity |
95 |
Origin of Product |
United States |
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